molecular formula C12H8F3N3O B6486529 N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide CAS No. 1251634-92-0

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide

Cat. No. B6486529
CAS RN: 1251634-92-0
M. Wt: 267.21 g/mol
InChI Key: LEMIWISHQKDDSH-UHFFFAOYSA-N
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Description

“N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide” is a chemical compound that contains a pyrimidine ring, a trifluoromethyl group, and a carboxamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a carbon atom bonded to three fluorine atoms . The carboxamide group (-CONH2) is derived from carboxylic acids (-COOH) where the -OH group has been replaced by an -NH2 group .


Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which means it pulls electron density away from the rest of the molecule, potentially affecting the reactivity of the compound . The presence of the carboxamide group could allow for hydrogen bonding, which could influence the compound’s solubility and its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The trifluoromethyl group is generally stable under a wide range of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For instance, the presence of the polar carboxamide group could enhance the compound’s water solubility .

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other molecules, as an inhibitor of enzymes, and as a ligand for the binding of proteins. It has also been used to study the structure-activity relationship of drugs, as a fluorescent probe for the detection of biological molecules, and as a tool for the study of receptor-ligand interactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide in lab experiments include its versatility, its availability, and its low cost. It is also relatively easy to handle and store. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential future directions for research using N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide include the development of new drugs and compounds based on its structure, the study of its mechanism of action, the development of new fluorescent probes, the study of its effects on gene expression and cell growth, and the development of new analytical methods for the detection of this compound. Additionally, further research into the use of this compound as a tool for the study of receptor-ligand interactions is needed.

Synthesis Methods

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide can be synthesized from commercially available starting materials. The synthesis involves the condensation of 2-aminopyrimidine with trifluoromethylphenyl isocyanate in the presence of a base. The reaction is carried out in an organic solvent at a temperature of 80-90°C. The reaction yields this compound in good yields.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)8-4-1-2-5-9(8)18-11(19)10-16-6-3-7-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIWISHQKDDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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